molecular formula C18H27NO6 B4001664 4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid

4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid

Cat. No.: B4001664
M. Wt: 353.4 g/mol
InChI Key: ZEVCDZUCESFVTO-UHFFFAOYSA-N
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Description

4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a phenoxyethyl group and oxalic acid

Scientific Research Applications

4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine typically involves the reaction of 2-methyl-5-propan-2-ylphenol with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-propan-2-ylphenol: A precursor in the synthesis of the target compound.

    2-Chloroethylmorpholine: Another precursor used in the synthetic route.

    Morpholine: A simpler analog with similar structural features.

Uniqueness

4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid is unique due to its combination of a phenoxyethyl group and a morpholine ring, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its stability and solubility, making it suitable for various applications.

Properties

IUPAC Name

4-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-13(2)15-5-4-14(3)16(12-15)19-11-8-17-6-9-18-10-7-17;3-1(4)2(5)6/h4-5,12-13H,6-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVCDZUCESFVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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